Product packaging for Heptafluorobutyric acid(Cat. No.:CAS No. 375-22-4)

Heptafluorobutyric acid

Cat. No.: B1679599
CAS No.: 375-22-4
M. Wt: 214.04 g/mol
InChI Key: YPJUNDFVDDCYIH-UHFFFAOYSA-N
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Description

Perfluorobutyric acid is a monocarboxylic acid that is perfluorinated butyric acid. It has a role as a chromatographic reagent, a xenobiotic and an environmental contaminant. It is functionally related to a butyric acid.
Heptafluorobutyric acid is a natural product found in Terminalia chebula with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HF7O2<br>C3F7COOH B1679599 Heptafluorobutyric acid CAS No. 375-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid
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InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)
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InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O
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Molecular Formula

C3F7COOH, C4HF7O2
Record name PFBA
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Related CAS

2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt)
Record name Perfluorobutyric acid
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DSSTOX Substance ID

DTXSID4059916
Record name Perfluorobutanoic acid
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Molecular Weight

214.04 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [MSDSonline]
Record name Perfluorobutyric acid
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CAS No.

375-22-4
Record name Heptafluorobutyric acid
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-
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Record name PERFLUOROBUTYRIC ACID
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Heptafluorobutyric Acid in Academic Research: an Overview

Historical Context and Discovery

The study of heptafluorobutyric acid is rooted in the broader exploration of fluorochemicals that gained momentum in the mid-20th century. Research initiatives by the Minnesota Mining and Manufacturing Company (3M) were pivotal, with HFBA being one of the first reactive fluorochemicals to be extensively studied in their laboratories. ag.state.mn.us Findings on the fluorination of aliphatic acids, including the properties of HFBA, were presented at the 113th National Meeting of the American Chemical Society in September 1949. ag.state.mn.us The unique characteristics imparted by the extensive fluorination of the carbon chain spurred systematic investigations into perfluorinated carboxylic acids. As a result, research quantities of HFBA were made available to the scientific community, fostering wider investigation into its properties and potential uses.

The development of organofluorine chemistry began much earlier, with controlled production starting in 1892. A significant advancement was the development of an electrochemical process by Joseph Simons for producing fluorine-containing carbon compounds, which was patented in 1950 and facilitated the efficient production of fluorinated derivatives like HFBA.

Chemical Nomenclature and Structural Representation

The precise identification and representation of this compound are fundamental to its study in academic and industrial research.

IUPAC Name: Heptafluorobutanoic Acid

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2,3,3,4,4,4-heptafluorobutanoic acid . nih.govnih.gov This name explicitly describes the structure: a four-carbon butanoic acid where seven hydrogen atoms have been replaced by fluorine atoms.

Common Synonyms: Perfluorobutyric Acid, HFBA, PFBA

In scientific literature and commercial contexts, this compound is frequently referred to by several synonyms. These include Perfluorobutyric acid , HFBA , and PFBA . nih.govnih.govchemicalbook.comscbt.commpbio.com The abbreviation PFBA is also commonly used. nih.govwikipedia.orgcaymanchem.com

Molecular Formula: C4HF7O2

The molecular formula for this compound is C4HF7O2 . nih.govchemicalbook.commpbio.comwikipedia.org This formula indicates that each molecule is composed of four carbon atoms, one hydrogen atom, seven fluorine atoms, and two oxygen atoms.

IdentifierValue
IUPAC Name2,2,3,3,4,4,4-heptafluorobutanoic acid
Common SynonymsPerfluorobutyric acid, HFBA, PFBA
Molecular FormulaC4HF7O2
CAS Number375-22-4

Structural Isomers and Related Compounds

This compound is a member of the class of organic compounds known as perfluoroalkyl carboxylic acids. hmdb.ca These are compounds where all the hydrogens on the alkyl chain of a carboxylic acid have been replaced by fluorine. hmdb.ca A related compound is heptafluorobutyryl fluoride (B91410), which can be synthesized from this compound. Another related compound is heptafluorobutyric anhydride (B1165640), which is used as a derivatization reagent in analytical chemistry. innospk.com

Significance in Fluorochemical Research

This compound is a strong acid and a valuable ion-pairing agent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). chemicalbook.com Its strong acidity ensures that other acidic groups on molecules remain protonated, which is beneficial in techniques like reverse-phase chromatography. chemicalbook.com The longer alkyl chain of HFBA compared to trifluoroacetic acid (TFA) makes it more hydrophobic, and thus more suitable for use with hydrophobic samples. chemicalbook.com

Key research applications of HFBA include:

Protein and Peptide Analysis: It is used in the sequencing, synthesis, and solubilization of proteins and peptides. chemicalbook.comwikipedia.org

Chromatography: HFBA is utilized as a mobile phase modifier to enhance selectivity in the HPLC analysis of various compounds, including histone proteins. chemicalbook.commpbio.comsigmaaldrich.comsigmaaldrich.com

Derivatization Reagent: Its anhydride form, heptafluorobutyric anhydride (HFBA), is a key derivatization reagent in gas chromatography (GC) and GC-MS to improve the volatility and detection of analytes like amino acids and peptides. innospk.comresearchgate.net

Material Science: The fluorinated nature of HFBA and its derivatives makes them important building blocks in the synthesis of fluorine-containing compounds that exhibit high thermal stability and chemical resistance. innospk.com

Application AreaSpecific Use of this compound
Analytical ChemistryIon-pairing reagent in HPLC and GC/MS. chemicalbook.com
Mobile phase modifier in HPLC. mpbio.comsigmaaldrich.comsigmaaldrich.com
BiochemistrySequencing, synthesis, and solubilizing of proteins and peptides. chemicalbook.comwikipedia.org
Organic SynthesisBuilding block for fluorine-containing compounds. innospk.com
ElectrochemistryEffective additive for zinc electrodeposition. chemicalbook.comsigmaaldrich.com

Advanced Synthetic Methodologies and Chemical Transformations of Heptafluorobutyric Acid

Synthetic Routes to Heptafluorobutyric Acid

The primary industrial synthesis of this compound (HFBA) relies on electrochemical fluorination (ECF), a process that substitutes all hydrogen atoms on an organic starting material with fluorine.

Sequential Electrofluorination and Hydrolysis of Butyryl Fluoride (B91410)

A principal method for synthesizing this compound is through the electrochemical fluorination of a butyryl precursor, followed by hydrolysis. wikipedia.orgguidechem.com This process, often referred to as the Simons process, typically uses n-butyryl fluoride or n-butyryl chloride as the starting material in a solution of anhydrous hydrogen fluoride (HF). patsnap.comresearchgate.net

C₃H₇COF + 7HF → C₃F₇COF + 7H₂

The resulting perfluorobutyryl fluoride (C₃F₇COF) is then hydrolyzed to yield this compound. wikipedia.orggoogle.com This hydrolysis step is a quantitative conversion. google.com

Detailed research has optimized the reaction conditions to improve the yield and efficiency of the process. Key parameters include current density, reaction temperature, and electrolyte concentration. patsnap.com

Table 1: Optimized Reaction Conditions for Electrochemical Fluorination

ParameterValue
Current Density0.025–0.033 A/cm²
Electrolysis Temperature9–13°C
Cell Voltage~7V
Reflux Condensation Temp.-45°C
Data sourced from patent information outlining specific process parameters for the electrochemical fluorination of n-butyryl fluoride or related precursors. patsnap.com

The process is not without challenges, as side reactions such as C-C bond cleavage and isomerization can occur, leading to the formation of by-products. cecri.res.in For instance, the electrochemical fluorination of n-butyryl chloride can also yield perfluoro-n-butyric acid, but isomerization to perfluoro-iso-butyric acid is also observed. cecri.res.in

Fluorination of Aliphatic Acids and Related Processes

Direct electrochemical fluorination of n-butyric acid itself is another viable synthetic route. patsnap.com The process is fundamentally similar to the fluorination of the acid fluoride, involving electrolysis in anhydrous hydrogen fluoride. google.com However, using the carboxylic acid directly can sometimes lead to lower yields of the desired perfluorinated acid fluoride compared to starting with the acid fluoride itself, due to increased molecular fragmentation. google.com

Related processes also include the use of unsaturated starting materials. For example, crotonyl fluoride has been successfully used to produce perfluorobutyryl fluoride, which is then hydrolyzed to this compound. google.com

Derivatization Strategies of this compound

The carboxyl group of this compound allows for a variety of chemical transformations, most notably the formation of esters. These derivatives have applications in various fields of chemistry.

Esterification Reactions

A range of alkyl heptafluorobutyrates can be synthesized through several standard esterification methods. ag.state.mn.us

Direct Esterification: Esters of primary and secondary alcohols are readily prepared by the direct reaction of this compound with the corresponding alcohol, typically in the presence of a mineral acid catalyst like sulfuric acid. For example, ethyl heptafluorobutyrate can be obtained in high yield through this method. ag.state.mn.us

Using the Anhydride (B1165640): Heptafluorobutyric anhydride is an effective acylating agent for preparing esters, offering the usual advantages of anhydride-based synthesis. The n-octyl ester, for instance, has been prepared in good yield using this method. ag.state.mn.us

From Silver Salts: For alcohols that are sensitive to strong acids or high temperatures, such as tertiary alcohols, the silver salt of this compound can be reacted with an alkyl halide. The t-butyl ester was successfully prepared from t-butyl chloride and silver heptafluorobutyrate under anhydrous conditions. ag.state.mn.us

The physical properties of several representative alkyl heptafluorobutyrates have been characterized.

Table 2: Physical Properties of Alkyl Heptafluorobutyrates

EsterBoiling Point (°C at ~740 mm Hg)Refractive Index (n_D²⁰)Density (d₄²⁰ g/cc)
Methyl951.29301.483
Ethyl1101.30321.394
n-Propyl1271.31801.324
Isopropyl1161.31001.298
n-Butyl1461.3249 (25°C)1.284
s-Butyl1361.3212 (25°C)1.278
Data sourced from a 3M technical report detailing the properties of various this compound esters. ag.state.mn.us

Beyond simple alkyl esters, this compound can be converted into monomers suitable for polymerization. A key example is vinyl heptafluorobutyrate. This polymerizable ester is synthesized by the catalyzed addition of this compound to acetylene. ag.state.mn.us This reaction provides a direct route to a fluorinated vinyl monomer, which can then be used to create polymers with specialized properties.

Condensation Reactions of Esters

The condensation reactions of esters, such as the Claisen and Dieckmann condensations, are fundamental carbon-carbon bond-forming reactions. organic-chemistry.orgacs.org These reactions typically involve the deprotonation of an α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. The product of a Claisen condensation is a β-keto ester, while the Dieckmann condensation is an intramolecular version that forms a cyclic β-keto ester. organic-chemistry.orgucalgary.ca

While the principles of these reactions are well-established, specific examples involving the self-condensation of this compound esters are not widely reported in the literature. The strong electron-withdrawing heptafluorobutyl group significantly increases the acidity of the α-protons, which would facilitate enolate formation. However, this electronic effect may also impact the subsequent nucleophilic attack and the stability of the intermediates.

A notable example of a related reaction is the mixed Claisen-type condensation of methyl heptafluorobutanoate with 2-acetylthiophene (B1664040) to synthesize β-diketones with linear perfluorinated alkyl groups. beilstein-journals.org In this process, the ester of perfluorocarboxylic acid is reacted with a ketone in the presence of a base like sodium hydride. beilstein-journals.org The reaction is sensitive to the order of addition of reagents and temperature, with optimal results obtained when a mixture of the ester and ketone is added to the base at low temperatures (below +5 °C). beilstein-journals.org This method avoids the self-condensation of the ketone and allows for the controlled formation of the desired β-diketone. beilstein-journals.org

Formation of Acid Halides (e.g., Heptafluorobutyryl Chloride, Bromide, Iodide, Fluoride)

This compound can be readily converted into its corresponding acid halides, which are valuable reagents in organic synthesis, particularly for acylation reactions.

Heptafluorobutyryl chloride is synthesized in high yield (over 90%) by treating this compound with phosphorus pentachloride. ag.state.mn.us It is a colorless to pale yellow liquid used in the preparation of other fluorinated compounds. ag.state.mn.usmsu.edu

Heptafluorobutyryl bromide can be prepared by the reaction of this compound with bromine and phosphorus. ag.state.mn.us

Heptafluorobutyryl iodide has been formed from the reaction of heptafluorobutyryl chloride with calcium iodide. ag.state.mn.usCurrent time information in Bangalore, IN.

Heptafluorobutyryl fluoride can be isolated from the reaction of the acid chloride with silver fluoride. ag.state.mn.us Another method involves the electrochemical fluorination of n-butyryl fluoride. acs.org

A summary of the physical properties of these acid halides is presented in the table below.

CompoundBoiling Point (°C)Refractive Index (n_D^20)Density (g/cm³)
Heptafluorobutyryl Fluoride7-7.5 (741 mm)--
Heptafluorobutyryl Chloride38-39 (740 mm)1.2881.55
Heptafluorobutyryl Bromide52-54 (748 mm)1.32611.735
Heptafluorobutyryl Iodide75-76 (736 mm)1.35622.00

Table 1: Physical Properties of Heptafluorobutyryl Halides. Data sourced from a 3M technical document. ag.state.mn.us

Synthesis of Anhydrides (e.g., Heptafluorobutyric Anhydride)

Heptafluorobutyric anhydride (HFAA) is a powerful acylating agent. It can be prepared through several methods:

Dehydration of this compound with an excess of phosphorus pentoxide, which gives the anhydride in a 95% yield. ag.state.mn.us

Reaction of the acid chloride with the sodium salt of this compound. ag.state.mn.us

HFAA is frequently used for the derivatization of primary and secondary amines, alcohols, and phenols to create stable and volatile derivatives for gas chromatography (GC) analysis. ag.state.mn.usuomustansiriyah.edu.iq These reactions are often catalyzed by bases like triethylamine (B128534) or trimethylamine. ag.state.mn.us

PropertyValue
Boiling Point 107-107.5°C (730 mm)
Melting Point -45 ± 1°C
Refractive Index (n_D^20) 1.285
Density (d_4^20) 1.665 g/cm³

Table 2: Physical Properties of Heptafluorobutyric Anhydride. Data sourced from a 3M technical document. ag.state.mn.us

Preparation of Amides and N-Substituted Amides

Heptafluorobutyramide and its N-substituted derivatives are synthesized from this compound derivatives. The primary amide, heptafluorobutyramide, can be prepared by the acylation of ammonia (B1221849) using heptafluorobutyryl chloride, heptafluorobutyric anhydride, or a this compound ester. ag.state.mn.us

N-substituted amides are prepared through the condensation of heptafluorobutyryl halides with primary or secondary amines. mdpi.com For instance, the reaction of heptafluorobutyryl fluoride with aniline (B41778) produces the corresponding anilide. mdpi.com

Reduction to Alcohols (e.g., 1,1-dihydroheptafluorobutyl alcohol)

The reduction of this compound or its derivatives yields 1,1-dihydroheptafluorobutyl alcohol. Common methods include:

Reduction of the free acid or the acid chloride with lithium aluminum hydride. ag.state.mn.us

Hydrogenolysis of methyl heptafluorobutyrate over a copper chromite catalyst. ag.state.mn.us

This alcohol is a key intermediate for the synthesis of other fluorinated compounds.

Formation of Nitriles (e.g., Heptafluorobutyronitrile)

Heptafluorobutyronitrile is prepared by the dehydration of heptafluorobutyramide. ag.state.mn.usmdpi.com This reaction is typically carried out using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). mdpi.com The nitrile can then be further reduced, for example with lithium aluminum hydride, to form 1,1-dihydroheptafluorobutylamine. ag.state.mn.us

Catalytic Applications in Organic Synthesis

This compound (HFBA) and its derivatives have found applications as catalysts and reagents in various organic transformations, often leveraging the strong electron-withdrawing properties of the heptafluorobutyl group.

Research has shown that HFBA can be an effective catalyst in cross-dehydrogenative coupling reactions. For example, it catalyzes the C-H/C-H cross-coupling between 7-aminocoumarins and 1,2,4-triazines, providing a direct route to 3-triazinyl-7-aminocoumarins with yields up to 91%. mdpi.comresearchgate.netresearchgate.net Mechanistic studies suggest that these transformations may involve radical intermediates. mdpi.comresearchgate.netresearchgate.net

In the realm of asymmetric synthesis, HFBA has been used as a co-catalyst. In the organocatalytic asymmetric peroxidation of γ,δ-unsaturated β-keto esters, the addition of an acidic co-catalyst is often beneficial. researchgate.net Studies have shown that using this compound as a co-catalyst can lead to high enantiomeric ratios (up to 96:4) in the formation of δ-peroxy-β-keto esters. researchgate.net

Furthermore, heptafluorobutyric anhydride, in combination with bismuth or scandium triflates, has been used in Friedel-Crafts acylation reactions. This system allows for the benzoylation of toluene, benzene, and even deactivated substrates like chlorobenzene. libretexts.org The anhydride acts as an activating agent for the carboxylic acid used in the acylation. libretexts.org

This compound as a Catalyst in Cross-Dehydrogenative Coupling Reactions

This compound has been effectively utilized as a catalyst in cross-dehydrogenative coupling (CDC) reactions, a powerful class of reactions that involve the formation of a new bond through the formal removal of two hydrogen atoms from the two coupling partners. A notable application is the C–H/C–H cross-coupling reaction between 7-aminocoumarins and 1,2,4-triazines. thieme-connect.deresearchgate.net This method provides a direct and efficient pathway to synthesize 3-triazinyl-7-aminocoumarins. thieme-connect.de

The reaction is performed under metal-free conditions, with this compound acting as the catalyst. thieme-connect.dethieme-connect.com This approach is distinguished by its high efficiency, with product yields reaching up to 91%. thieme-connect.deresearchgate.netdntb.gov.ua The scope of this methodology has been demonstrated with a variety of compounds, showcasing its applicability to substrates with different substituents on both the triazine ring and the nitrogen atom of the 7-aminocoumarin. thieme-connect.de Mechanistic studies, including the use of EPR and radical trapping experiments, suggest that the transformation proceeds through a radical-based pathway. thieme-connect.deresearchgate.net

The following table summarizes the results of the this compound-catalyzed cross-dehydrogenative coupling of various 7-aminocoumarins with 3-methylthio-5,6-diphenyl-1,2,4-triazine, illustrating the scope and efficiency of this catalytic system.

Table 1: Scope of this compound-Catalyzed Cross-Dehydrogenative Coupling

Entry 7-Aminocoumarin Substituent Product Yield (%)
1 H 3-(3-(Methylthio)-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-7-aminocoumarin 85
2 4-CH3 7-Amino-4-methyl-3-(3-(methylthio)-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)coumarin 91
3 4-CF3 7-Amino-3-(3-(methylthio)-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-4-(trifluoromethyl)coumarin 78
4 N,N-diethyl 7-(Diethylamino)-3-(3-(methylthio)-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)coumarin 88

Role in Metal-Organic Frameworks (MOFs) Catalysis

This compound plays a significant role as a modulator in the synthesis and functionalization of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in catalysis and gas separation. acs.org Specifically, it has been used in the development of MOF-808 and the post-synthetic modification of PCN-222(Fe). acs.orgustc.edu.cn

In the context of MOF-808, this compound is employed as a modulator during a one-pot synthesis. acs.orgnih.gov This "modulator-mediated functionalization" allows for the incorporation of CO2-philic functionalities directly into the MOF framework. acs.org This approach is a straightforward method to functionalize the MOF, enhancing its performance in applications such as CO2/CH4 separation. acs.orgnih.gov The introduction of fluorinated carboxylic acids like this compound can significantly increase both the CO2 permeability and the CO2/CH4 separation factor of mixed-matrix membranes (MMMs) containing the modified MOF. acs.org

In another application, this compound is used for the post-synthetic modification of the metalloporphyrinic MOF, PCN-222(Fe). acs.orgustc.edu.cn By grafting perfluoroalkyl acids of varying chain lengths, including this compound (F7), onto the Zr-oxo nodes of the MOF, it is possible to tune the hydrophobicity of the material. acs.orgustc.edu.cn An increase in the perfluorinated alkyl chain length leads to a higher water contact angle, indicating enhanced hydrophobicity. acs.orgustc.edu.cn This modification of the chemical microenvironment within the MOF can influence its catalytic activity and selectivity by altering the binding affinity for substrates and products. acs.org

The table below illustrates the effect of different perfluoroalkyl acid modulators on the properties of MOFs.

Table 2: Effect of Perfluoroalkyl Acid Modulators on MOF Properties

MOF Modulator Chain Length Key Property Change Application
PCN-222(Fe) Trifluoroacetic acid (F3) C2F3 Increased Hydrophobicity Catalysis
PCN-222(Fe) Pentafluoropropionic acid (F5) C2F5 Increased Hydrophobicity Catalysis
PCN-222(Fe) This compound (F7) C3F7 Highest Hydrophobicity Catalysis
MOF-808 Trifluoroacetic acid (TFA) C2F3 Enhanced CO2/CH4 separation Gas Separation
MOF-808 Pentafluoropropionic acid (PFPA) C2F5 Enhanced CO2/CH4 separation Gas Separation

Mechanistic Investigations of Heptafluorobutyric Acid and Its Derivatives

Reaction Mechanisms in Photochemical Transformations

The photochemical behavior of heptafluorobutyric acid derivatives is characterized by distinct reaction pathways, particularly in the context of photolysis and photo-oxidation.

The photolysis of copper(II) heptafluorobutyrate in methanol (B129727) is a multi-step process that leads to the formation of metallic copper. researchgate.netresearchgate.net This photochemical transformation occurs through a two-step mechanism. The initial step involves alterations in the coordination sphere of the copper(II) ion. researchgate.netresearchgate.net This is followed by a second step involving the photoreduction of Cu(II), which ultimately yields metallic copper and copper(II) fluoride (B91410) as a complex with methanol. researchgate.netresearchgate.net

The presence of oxygen acts as an inhibitor to this photoreduction process. nsc.ru In deoxygenated solutions, the quantum yield of this photoreaction, determined by the disappearance of the d-d band of Cu(II), is approximately 4 x 10⁻³. researchgate.net However, in the presence of oxygen, the precipitation of metallic copper does not occur. researchgate.net The photoreduction can be sensitized by the addition of benzophenone, which increases the quantum yield of the disappearance of divalent copper by a factor of about four. researchgate.net The proposed mechanism for this sensitization is analogous to that observed in the photolysis of Cu(II) β-diketonates. researchgate.netcdnsciencepub.com

| Initial Step | Intramolecular electron transfer from the ligand to the Cu(II) ion. nsc.ru |

The photo-oxidation of heptafluorobutyric anhydride (B1165640) ((CF₃CF₂CF₂C(O))₂O) has been investigated through its photolysis at 254 nm in the presence of nitrogen dioxide (NO₂) and oxygen (O₂). conicet.gov.aracs.orgacs.orgnih.gov This process results in the formation of several fluorine-containing carbonaceous products, namely CF₃CF₂CF₂OONO₂, CF₃CF₂OONO₂, and CF₂O. conicet.gov.aracs.orgnih.gov

The formation of these products is explained by a mechanism initiated by the rupture of the anhydride molecule, which leads to the generation of carbon monoxide (CO), carbon dioxide (CO₂), and perfluorinated radicals such as CF₃CF₂CF₂•. acs.org These perfluorinated radicals then react with oxygen to form peroxy radicals (CF₃CF₂CF₂OO•). acs.orgnih.gov Subsequently, these peroxy radicals react with NO₂ to yield the corresponding peroxynitrates, with heptafluoropropyl peroxynitrate (HFPN, CF₃CF₂CF₂OONO₂) being a major product. conicet.gov.aracs.orgnih.gov

The process can be summarized in the following reaction scheme:

(CF₃CF₂CF₂C(O))₂O + hν (254 nm) → CO + CO₂ + CF₃CF₂CF₂• radicals acs.org CF₃CF₂CF₂• + O₂ → CF₃CF₂CF₂OO• acs.org CF₃CF₂CF₂OO• + NO₂ → CF₃CF₂CF₂OONO₂ (HFPN) acs.orgnih.gov

Kinetic models have been developed to adjust the mechanism for the decomposition of CF₃CF₂CF₂OONO₂ in the presence of nitric oxide (NO), allowing for the calculation of important rate coefficients. conicet.gov.aracs.orgnih.gov

Table 2: Products of the Photo-oxidation of Heptafluorobutyric Anhydride

Product Chemical Formula
Heptafluoropropyl peroxynitrate CF₃CF₂CF₂OONO₂
Pentafluoroethyl peroxynitrate CF₃CF₂OONO₂

Ion-Pairing Mechanisms in Chromatography

This compound (HFBA) is widely utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), where it significantly influences the separation of biomolecules like proteins and peptides. nih.govchromatographyonline.comresearchgate.net

In RP-HPLC, HFBA acts as an anionic ion-pairing agent that interacts with positively charged analytes, such as the basic residues of proteins and peptides. chromatographyonline.comresearchgate.net At the low pH typical for these separations, the carboxylic acid groups of the analytes are protonated, while basic amino acid residues are positively charged. hplc.eu The negatively charged heptafluorobutyrate anions form ion pairs with these positively charged sites on the biomolecules. nih.gov

The use of HFBA as an ion-pairing reagent has a pronounced effect on the retention times and selectivity of separations in reversed-phase chromatography. nih.govresearchgate.netnih.gov The increased hydrophobicity of the ion-paired analyte leads to longer retention times on the column. researchgate.netresearchgate.net This effect is particularly significant for peptides that are short, highly charged, and hydrophilic. researchgate.net

The strength of this interaction and the resulting increase in retention are dependent on the hydrophobicity of the perfluorinated carboxylic acid used. nih.govresearchgate.net The retention-increasing capacity follows the order: trifluoroacetic acid (TFA) < pentafluoropropionic acid (PFPA) < this compound (HFBA). researchgate.net The addition of HFBA can increase peptide retention by up to 10% in terms of acetonitrile (B52724) concentration in the mobile phase, depending on the peptide's charge, size, and hydrophobicity. researchgate.net

Furthermore, HFBA can alter the selectivity of the separation, meaning it can change the elution order of different analytes. nih.govresearchgate.net This allows for the improved resolution of closely related protein species that may have similar hydrophobic characteristics but differ in their charge properties. chromatographyonline.com While HFBA enhances retention, it has been noted to cause a reduction in the mass spectrometry signal compared to other ion-pairing agents like formic acid. researchgate.net

Table 3: Effect of Perfluorinated Acid Ion-Pairing Agents on Peptide Retention

Ion-Pairing Agent Relative Hydrophobicity Impact on Retention Time
Trifluoroacetic acid (TFA) Low Moderate increase researchgate.net
Pentafluoropropionic acid (PFPA) Medium Significant increase researchgate.net

| This compound (HFBA) | High | Strong increase researchgate.net |

Surface Modification Reaction Mechanisms

This compound has been employed in novel surface modification techniques, particularly for enhancing the stability of lithium metal anodes in batteries. repec.orgnih.govresearchgate.net The reaction mechanism involves an in-situ spontaneous reaction between the lithium metal and the organic acid. repec.orgnih.govresearchgate.net

This reaction generates a lithiophilic interface composed of lithium heptafluorobutyrate. repec.orgnih.govresearchgate.net This newly formed interface acts as an electrical bridge, facilitating a uniform flux of lithium ions between the lithium anode and the plating lithium. repec.orgresearchgate.net The presence of this stable, lithiophilic layer promotes dendrite-free, uniform lithium deposition. repec.orgnih.govresearchgate.net

Theoretical and experimental studies suggest that this surface modification significantly lowers the interface impedance and minimizes the formation of tortuous lithium dendrites. repec.orgresearchgate.net This is attributed to the creation of a more stable solid-electrolyte interphase (SEI). researchgate.net The improved stability and uniform ion flux contribute to a significantly enhanced cycle stability and higher Coulombic efficiency of the lithium metal anode in conventional carbonate-based electrolytes. repec.orgnih.govresearchgate.net

Table 4: Chemical Compounds Mentioned

Compound Name
Acetic acid
Benzophenone
Butyric acid
Carbon dioxide
Carbon monoxide
Carbonyl fluoride
Copper(II) fluoride
Copper(II) heptafluorobutyrate
Formic acid
This compound
Heptafluorobutyric anhydride
Heptafluoropropyl peroxynitrate
Lithium
Lithium heptafluorobutyrate
Methanol
Nitric oxide
Nitrogen dioxide
Oxygen
Pentafluoroethyl peroxynitrate
Pentafluoropropionic acid
Propionic acid

In-situ Spontaneous Reaction with Lithium Metal

The direct, in-situ reaction between this compound (HFA) and lithium metal has been investigated as a surface modification technique to enhance the stability of lithium metal anodes in batteries. This spontaneous chemical reaction results in the formation of a protective surface layer that influences the electrochemical behavior of the lithium metal.

Research indicates that when lithium metal is treated with HFA, a rapid and spontaneous reaction occurs. nih.gov The reactive carboxyl group of the HFA molecule interacts with the metallic lithium surface. nih.gov In this process, the carboxyl group serves as a proton donor, while the lithium metal acts as an electron donor, leading to a substitution reaction. nih.gov This reaction forms a new compound, lithium heptafluorobutyrate, and releases hydrogen gas. nih.gov This newly formed layer creates a lithiophilic interface on the lithium metal. nih.govrepec.orgresearchgate.net

This surface modification has been shown to be advantageous for the performance of lithium metal anodes. The resulting lithium heptafluorobutyrate interface acts as a uniform bridge for lithium-ion flux, which helps to prevent the formation of dendritic structures during battery cycling. nih.govrepec.orgresearchgate.net The prevention of dendrite growth is a critical factor in improving the safety and cycle life of lithium metal batteries. nih.gov

The effectiveness of the HFA treatment has been compared to treatments with non-fluorinated analogues, such as butyric acid (BA). The presence of C-F functional groups in HFA appears to be crucial for the improved cycling stability of the lithium metal anode. researchgate.net

Detailed analysis of the treated lithium surface confirms the formation of the desired protective layer. X-ray photoelectron spectroscopy (XPS) of HFA-treated lithium reveals the presence of C-F bonds, which are absent on untreated lithium. nih.gov Specifically, the C 1s spectrum of HFA-treated lithium shows new peaks that can be attributed to C=O, C–F, and C–F₃ groups, confirming the formation of a lithium carboxylate protective layer. nih.gov

The practical benefits of this in-situ reaction are observed in the electrochemical performance of the modified lithium anodes.

Research Findings

Studies have demonstrated significant improvements in the stability and efficiency of lithium metal anodes after treatment with this compound. The formation of a stable lithium heptafluorobutyrate interface leads to more uniform lithium deposition and stripping, which mitigates the degradation of the anode.

The performance of HFA-treated lithium (HFA-Li) has been quantified in symmetric cell cycling and full cell configurations.

Table 1: Electrochemical Performance of HFA-Treated Lithium Anodes

Parameter Bare-Li HFA-Li Reference
Li/Li Symmetric Cell Stability - >1200 h at 1.0 mA cm⁻² nih.govrepec.orgresearchgate.net
Coulombic Efficiency (CE) - >99.3% nih.govrepec.orgresearchgate.net
Full Cell Capacity Retention - 83.2% over 300 cycles nih.govrepec.orgresearchgate.net
Accumulated Dead Li⁰ (CE Test) 1.470 mAh cm⁻² 0.118 mAh cm⁻² researchgate.net
Accumulated SEI-Li⁺ (CE Test) 0.636 mAh cm⁻² 0.148 mAh cm⁻² researchgate.net

Advanced Analytical Chemistry Applications of Heptafluorobutyric Acid

Chromatographic Methodologies

HFBA plays a significant role in various chromatographic methods, where it is primarily used to improve the separation and resolution of analytes.

High-Performance Liquid Chromatography (HPLC)

In High-Performance Liquid Chromatography (HPLC), HFBA is widely utilized as a mobile phase additive to enhance the performance of separations, especially for peptides and proteins. fishersci.dkproteochem.comsigmaaldrich.com

Heptafluorobutyric acid serves as an effective ion-pairing agent in reversed-phase HPLC (RP-HPLC). fishersci.dkproteochem.comchromatographyonline.com In this role, it pairs with cationic analytes, neutralizing their charge. chromatographyonline.com This interaction increases the hydrophobicity of the analytes, leading to stronger retention on the nonpolar stationary phase and improved separation. sigmaaldrich.comnih.gov The longer perfluorinated chain of HFBA makes it more hydrophobic than other common ion-pairing agents like trifluoroacetic acid (TFA), resulting in greater retention times for basic compounds. sigmaaldrich.comnih.govchromforum.org

The concentration of HFBA as an ion-pairing reagent can significantly impact the retention behavior of peptides. Studies have shown that increasing the concentration of HFBA generally leads to an increase in the retention time of peptides, with the effect being more pronounced for peptides with a higher net positive charge. nih.gov For instance, in a study comparing different ion-pairing agents, the retention times of positively charged model peptides increased with the hydrophobicity of the anion in the order: phosphate (B84403) < trifluoroacetic acid (TFA) < pentafluoropropionic acid (PFPA) < HFBA. nih.gov

Ion-Pairing Reagent (20 mM)Elution Order of Peptides (by net charge)Relative Retention
Phosphoric Acid+4 < +3 < +2 < +1Lowest
Trifluoroacetic Acid (TFA)+4 < +3 < +2 < +1Moderate
Pentafluoropropionic Acid (PFPA)+4 < +3 < +2 < +1High
This compound (HFBA) +1 < +2 < +3 < +4Highest

This table illustrates the effect of different ion-pairing reagents on the elution order and relative retention of peptides with varying net positive charges in RP-HPLC. Data sourced from a study on the effect of anionic ion-pairing reagent concentration. nih.gov

The addition of HFBA to the mobile phase can significantly alter the selectivity of HPLC separations. sigmaaldrich.commpbio.com By interacting differently with various analytes, HFBA can change their relative retention times, enabling the separation of compounds that might co-elute with other mobile phase modifiers. hplc.euresearchgate.net This is particularly useful for complex mixtures of peptides and proteins where subtle differences in structure and charge need to be resolved. hplc.euresearchgate.net The hydrophobicity of HFBA plays a key role in this selectivity enhancement, as it can differentiate between analytes based on their hydrophobicity and the number of basic residues. researchgate.netnih.gov

A study on the separation of β-blockers demonstrated that increasing the concentration of HFBA in the mobile phase led to a greater increase in the retention factor for more hydrophobic analytes. researchgate.netnih.gov This differential retention enhancement allows for the fine-tuning of selectivity to achieve optimal separation.

HFBA is particularly well-suited for the separation of peptides and proteins in RP-HPLC. fishersci.dkproteochem.comhplc.eu Its strong ion-pairing ability effectively masks the charges on basic amino acid residues, leading to sharper peaks and improved resolution. chromforum.orghplc.eu Compared to the more commonly used TFA, HFBA often provides better separation for certain peptides, especially those that are highly basic or have subtle differences in their amino acid sequences. chromforum.orghplc.eu For example, HFBA has been shown to be effective in separating synthetic peptides with arginine deletions, a separation that can be challenging with TFA alone. chromforum.org

Ion-Pairing ReagentKey Advantage in Peptide/Protein SeparationReference
This compound (HFBA) Increased retention and improved resolution for basic and hydrophobic peptides. nih.govchromforum.org nih.govchromforum.org
Trifluoroacetic Acid (TFA)Commonly used, provides good peak shape for many peptides. hplc.eu hplc.eu
Phosphoric AcidCan offer different selectivity compared to TFA, but is non-volatile. hplc.eu hplc.eu

This table summarizes the key advantages of different ion-pairing reagents in the HPLC separation of peptides and proteins.

The analysis of histone proteins, which are highly basic, presents a significant challenge in chromatography. HFBA has proven to be a valuable mobile phase modifier for the HPLC analysis of histones. sigmaaldrich.commpbio.comhplc.eu Its use can significantly improve the selectivity and resolution of different histone variants and their post-translationally modified forms. nih.govresearchgate.net

In one study, the combination of HFBA and formic acid in the mobile phase allowed for the complete resolution of eight different histone proteins (H1-1, H1-2, H2A-1, H2A-2, H2B, H3-1, H3-2, and H4) on a C4 stationary phase. nih.gov HFBA was found to be the key to improving selectivity, while formic acid helped to reduce ion suppression in mass spectrometry detection. nih.gov This method enabled the detailed characterization of histone modifications in a human colon cancer cell line. nih.gov

HFBA has also found applications in chiral liquid chromatography for the separation of enantiomers. sigmaaldrich.commpbio.com In the analysis of the enantiomers of epibatidine, a potent analgesic, HFBA was successfully used as a volatile ion-pair reagent in place of non-volatile alternatives for chiral LC-MS analysis. nih.gov This substitution was achieved without any loss of chiral selectivity, demonstrating the utility of HFBA in developing LC-MS compatible chiral separation methods. nih.gov

Furthermore, in a study focused on the analysis of branched-chain amino acids, an optimized ion-pair reversed-phase method utilized HFBA (7 mM) in a water/ethanol mobile phase for the achiral separation of the amino acids. researchgate.netmdpi.com This was part of a two-dimensional HPLC method for achiral-chiral analysis, highlighting HFBA's role in the initial separation step. researchgate.netmdpi.com

Gas Chromatography/Mass Spectrometry (GC/MS)

In GC/MS, the anhydride (B1165640) form of HFBA, heptafluorobutyric anhydride (HFBAA), is used as a powerful derivatizing agent. sigmaaldrich.com Derivatization is a chemical modification process used to convert non-volatile or thermally unstable compounds into derivatives that are suitable for GC analysis. researchgate.net Acylation with HFBAA improves chromatographic peak shape and increases volatility, which is essential for analyzing compounds with polar functional groups like amines, alcohols, and phenols. nih.govjfda-online.com

Heptafluorobutyric anhydride (HFBAA) is a widely used derivatizing reagent for GC/MS analysis of various biologically active compounds. sigmaaldrich.com It reacts with active hydrogens in functional groups to form stable heptafluorobutyryl derivatives. scielo.org.za This process is advantageous because the resulting derivatives are volatile, exhibit excellent chromatographic properties, and are highly sensitive, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry. jfda-online.com HFBAA is suitable for the derivatization of compounds such as amino acids, steroids (e.g., aldosterone, testosterone), prostaglandins, and platelet-activating factor. sigmaaldrich.com The reaction is typically fast and can be performed under mild conditions. jfda-online.com

The speciation of selenium is critical for understanding its environmental impact and biological role. ulaval.ca HFBA is used as an ion-pairing agent in high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for the analysis of selenium compounds. dss.go.thpsu.edu In this context, a mobile phase containing 0.1% HFBA in a methanol-water solution is often used. dss.go.thpsu.edu HFBA provides superior separation power compared to TFA for certain selenium species. dss.go.th This method allows for the identification and quantification of various selenium compounds in natural and selenium-enriched samples like yeast, garlic, and plants. dss.go.th On-line preconcentration techniques using HFBA as an injection medium have been developed to achieve low detection limits, in the range of 2 to 8 ng(Se)/L, for species such as selenite (B80905) (SeIV), selenate (B1209512) (SeVI), selenomethionine, and selenocysteine. ulaval.ca

Sialic acids are a diverse family of monosaccharides often found at the terminal positions of glycans, playing key biological roles. nih.gov For their analysis by GC/MS, they must first be derivatized. researchgate.netnih.gov A reliable method involves the formation of volatile derivatives using heptafluorobutyric anhydride (HFBAA) after mild acid hydrolysis and methyl esterification. nih.govoup.com

The resulting heptafluorobutyrate derivatives are very stable over time and can be formed quantitatively even from small amounts of crude biological samples. researchgate.netnih.gov This stability is a significant improvement over other methods, such as trimethylsilyl (B98337) (TMS) derivatization, where derivatives can be unstable. researchgate.net The GC/MS analysis of these HFB derivatives allows for the separation and identification of a wide variety of sialic acids, including different O-acylated forms of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), as well as 8-O-methylated and 8-O-sulfated derivatives. nih.gov A single sample can be sequentially analyzed for sialic acids, monosaccharides, and amino acids using HFB derivatization, offering a considerable advantage over previous techniques. nih.gov

GC/MS is a standard technique for the confirmatory analysis of illegal drugs in biological matrices like serum and hair. researchgate.net For many stimulant drugs, particularly amphetamine and its derivatives, derivatization is required to improve their chromatographic properties and achieve the necessary sensitivity for detection. nih.gov Heptafluorobutyric anhydride (HFBAA) is a common derivatizing agent for this purpose. nih.govresearchgate.net

In a typical procedure, drugs are extracted from the serum sample using solid-phase extraction. The dried extract is then derivatized with HFBAA, often by heating at a specific temperature (e.g., 50°C for 30 minutes). researchgate.net The resulting derivatives are then analyzed by GC-MS. researchgate.net This method has been validated for the simultaneous determination of multiple psychotropic drugs, including amphetamine (AP), methamphetamine (MA), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA). researchgate.net

Table 3: Performance of a Validated GC-MS Method for Stimulants in Hair Using HFBA Derivatization
ParameterValue/RangeReference
Linear Range (ng/mg)0.1-20.0 (AP, MA); 0.05-20.0 (MDA, MDMA) researchgate.net
Coefficient of Determination (r²)>0.9982 researchgate.net
Intra-day Precision (%RSD)<11.5% researchgate.net
Inter-day Precision (%RSD)<12.8% researchgate.net
Limits of Detection (LOD)<0.028 ng/mg researchgate.net
Recovery78.9-101.2% researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

HFBA plays a significant role in various LC-MS applications, from improving chromatographic separations to enhancing detection sensitivity.

Ion Pair Reagent in LC-MS

This compound is frequently utilized as an anionic ion-pairing agent in reversed-phase liquid chromatography (RPLC), especially for the analysis of cationic and polar compounds like peptides, amino acids, and neurotransmitters. chromatographyonline.comcreative-proteomics.com In this capacity, HFBA pairs with positively charged analytes, effectively neutralizing their charge and increasing their hydrophobicity. chromatographyonline.com This enhanced hydrophobicity leads to stronger retention on the hydrophobic stationary phase of the LC column, resulting in improved separation and sharper peaks. chromatographyonline.comcovachem.com

The use of HFBA as an ion-pairing reagent has been shown to be particularly beneficial for:

Peptides and Proteins: HFBA can increase the retention of short, highly charged, and hydrophilic peptides. nih.gov It has been used to improve the trapping of hydrophilic phosphopeptides, which are often difficult to retain on pre-concentration columns. oup.com The separation selectivity of a formic acid/HFBA system is comparable to that of the commonly used trifluoroacetic acid (TFA). nih.gov

Amino Acids: HFBA is considered a better choice than TFA for the analysis of strongly polar amino acids, as it leads to increased retention times. creative-proteomics.com

Neurotransmitters: In the analysis of neurotransmitters, HFBA in the mobile phase improves the separation of these highly polar compounds. researchgate.netnih.gov

Herbicides: Volatile ion-pairing agents like HFBA are favored in LC-MS techniques for the analysis of highly water-soluble herbicides. researchgate.net

While effective, the use of HFBA can lead to a reduction in the MS signal compared to other additives like formic acid. covachem.comnih.gov This is a common trade-off when using ion-pairing reagents, as they can interfere with the electrospray ionization process. rsc.orgcore.ac.uk

Controlling Metal Ion Adduct Formation and Enhancing Sensitivity

A significant challenge in electrospray ionization mass spectrometry (ESI-MS) is the formation of metal ion adducts, particularly with sodium ([M+Na]+) and potassium ([M+K]+) ions. ansfoundation.orgsemanticscholar.org These adducts can complicate mass spectra, reduce the intensity of the desired protonated molecule ([M+H]+), and ultimately decrease the sensitivity and accuracy of the analysis. semanticscholar.orgresearchgate.net

This compound, often in combination with formic acid and volatile ammonium (B1175870) salts, has proven to be highly effective in suppressing the formation of these metal adducts in the positive ion mode of ESI-LC-MS. ansfoundation.orgsemanticscholar.org The high electronegativity of the fluorine atoms in HFBA enables it to trap highly electropositive ions like Na+ and K+. ansfoundation.orgsemanticscholar.org This action minimizes the formation of metal adducts and promotes the generation of the [M+H]+ ion, leading to a significant increase in sensitivity for a variety of analytes, including pesticides, marine toxins, and pharmaceuticals. ansfoundation.orgsemanticscholar.orgresearchgate.net The addition of HFBA has been shown to be extremely effective in producing almost exclusively [M+H]+ ions. ansfoundation.orgsemanticscholar.org

Peptide Modification Analysis and Retention Time Prediction

The analysis of post-translational modifications (PTMs) on proteins is a crucial area of proteomics. HFBA plays a role in the LC-MS analysis of these modified peptides. For instance, HFBA has been used as an ion-pairing reagent in the separation of histone H3 variants, allowing for the characterization of their PTMs. nih.gov

Furthermore, HFBA is instrumental in methods developed for the confident identification of citrullinated peptides. nih.gov A two-dimensional chromatographic system using HFBA as a modifier in the first dimension allows for the separation of arginine-containing peptides from those containing citrulline, as HFBA binds strongly to the positively charged arginine residues, causing them to be retained longer. nih.gov

Predicting the retention time of peptides in LC is valuable for high-throughput proteomic experiments. The use of different ion-pairing reagents, including HFBA, significantly affects peptide retention times. oup.com Models have been developed to predict peptide retention in systems using HFBA, which aids in the identification of peptides, including those with post-translational modifications like phosphorylation. nih.govsigmaaldrich.comumanitoba.ca A study on a 3D HPLC-MS protocol for large-scale proteomics utilized HFBA in the first dimension of separation, contributing to the identification of approximately 250,000 unique peptides. acs.org

Simultaneous Determination of Neurotransmitters

The simultaneous analysis of multiple neurotransmitters in complex biological samples like brain tissue or cerebrospinal fluid is a significant analytical challenge due to the chemical diversity and polarity of these compounds. researchgate.nethelsinki.fi this compound is a key component in several LC-MS/MS methods developed for this purpose.

By incorporating HFBA into the mobile phase, researchers have achieved improved separation and sensitive determination of a wide range of neurotransmitters in a single chromatographic run. researchgate.netnih.gov For example, a method was developed for the simultaneous determination of nine neurotransmitters and their metabolites in rat brain samples in under eight minutes using HFBA in the mobile phase. researchgate.netnih.gov Another study utilized a mobile phase containing both HFBA and formic acid for the rapid quantification of dopamine, GABA, serotonin, glutamine, and glutamate (B1630785) in rat brain regions. nih.gov

HFBA-based ion-pairing chromatography has also been successfully applied to the analysis of neurotransmitters in human cerebrospinal fluid and mouse cerebrospinal fluid, often without the need for complex extraction or derivatization steps. nih.govresearchgate.net

Environmental Monitoring and Residue Analysis

This compound itself is a perfluorinated compound (PFC) and its presence in the environment and in biological systems is a subject of monitoring.

Identification of Perfluorinated Compounds in Environmental Matrices and Human Serum

This compound has been identified in various environmental samples and in human serum, highlighting its relevance in environmental health and pollution studies. sigmaaldrich.comsigmaaldrich.com As a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, its occurrence is of interest to regulatory and scientific bodies. publish.csiro.au

Analytical methods using LC-MS are employed for the detection and quantification of HFBA and other PFCs in diverse matrices. For instance, HFBA was included in a method that used in-source fragmentation for the identification of perfluorinated compounds in environmental matrices and human serum. sigmaaldrich.comsigmaaldrich.com Human biomonitoring studies, which assess the levels of environmental chemicals in human tissues and fluids, have also included HFBA in their analyses. nih.gov

Table 1: Applications of this compound in Analytical Chemistry

Application Area Specific Use Key Findings & Benefits
LC-MS of Peptides Ion Pair Reagent Increases retention of hydrophilic peptides; separation selectivity similar to TFA. nih.gov
LC-MS Sensitivity Metal Adduct Suppression Traps Na+ and K+ ions, enhancing the [M+H]+ signal and increasing sensitivity. ansfoundation.orgsemanticscholar.org
Peptide PTM Analysis Chromatographic Separation Enables separation of modified peptides (e.g., citrullinated, histone variants). nih.govnih.gov
Neurotransmitter Analysis Ion Pair Reagent Improves separation for simultaneous determination of multiple neurotransmitters. researchgate.netnih.govnih.gov

| Environmental Analysis | Analyte | Detected in environmental samples and human serum as a perfluorinated compound. sigmaaldrich.comsigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

Compound Name
Acetonitrile (B52724) This compound (HFBA)
Dopamine Perfluorinated compound (PFC)
Formic acid Potassium
Glutamate Sodium
Glutamine Trifluoroacetic acid (TFA)

Monitoring Levels in Food and Environmental Samples

This compound (HFBA) is a critical reagent in the analytical workflow for monitoring a wide array of chemical compounds in both food and environmental matrices. Its utility stems primarily from its application as a derivatizing agent in gas chromatography (GC) and as an ion-pairing reagent in liquid chromatography (LC), particularly when coupled with mass spectrometry (MS). nih.govscielo.org.zafood.gov.ukfda.gov These methods enhance the detectability and separation of target analytes, allowing for precise quantification at low levels.

In food analysis, HFBA is instrumental for detecting contaminants that may arise during processing or from veterinary drug residues. For instance, it is used to derivatize chloropropanols, such as 3-monochloropropane-1,2-diol (3-MCPD) and 1,3-dichloropropan-2-ol (1,3-DCP), which can form in fat- and salt-containing foods during heat treatment. nih.gov A gas chromatography-mass spectrometry (GC-MS) method utilizing HFBA for derivatization has been developed for the simultaneous analysis of these compounds in products like soybean paste and cookies. nih.govresearchgate.net This derivatization is necessary because the target compounds are poorly volatile and have high polarity, which results in low sensitivity in GC analysis without this chemical modification step. nih.gov Research has established the limits of detection (LOD) and quantitation (LOQ) for this analytical approach. nih.gov

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Chloropropanols in Food using GC-MS with HFBA Derivatization. nih.gov

CompoundLOD (µg/kg)LOQ (µg/kg)
3-MCPD0.62.0
1,3-DCP0.20.6

Data sourced from a study on improving GC-MS analytical methods for food contaminants. nih.gov

Furthermore, HFBA serves as an ion-pairing reagent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of biogenic amines in seafood. fda.gov In a method developed for canned tuna, extraction with a solution containing HFBA allowed for the rapid detection of six biogenic amines, including histamine, without a separate derivatization step. fda.gov The method was validated by spiking three different brands of canned tuna at three different concentration levels. fda.gov HFBA is also employed as an ion-pair reagent in LC-MS/MS for the analysis of aminoglycoside antibiotic residues in food matrices and as part of the mobile phase for analyzing other veterinary drugs like spectinomycin (B156147) in animal feed. food.gov.ukmdpi.com

In the environmental sector, HFBA is used to analyze persistent and bioaccumulative pollutants. An improved derivatization protocol using HFBA allows for the simultaneous determination of alkylphenol ethoxylates (APEs) and brominated flame retardants (BFRs) in environmental water samples by GC-MS. scielo.org.za This method features milder reaction conditions and a shorter analysis time compared to previous protocols. scielo.org.za

Table 2: Method Performance for APEs and BFRs in Environmental Water using GC-MS with HFBA Derivatization. scielo.org.za

ParameterRange
Limit of Detection (LOD)0.01–0.20 µg/L
Limit of Quantitation (LOQ)0.05–0.66 µg/L
Relative Recoveries60% – 141%

Data sourced from a study on an improved derivatization protocol for environmental contaminants. scielo.org.za

Ironically, while HFBA is a tool for analysis, it is also a per- and polyfluoroalkyl substance (PFAS) that requires monitoring in the environment. nih.gov As a short-chain PFAS, it has been detected in drinking, ground, and surface water, originating from its use in various consumer and industrial products. nih.gov Analytical methods often use HFBA to aid in the identification of other perfluorinated compounds in environmental matrices and human serum, highlighting its dual role in environmental health studies. sigmaaldrich.comsigmaaldrich.com

Biological and Biomedical Research Applications Excluding Dosage/administration

Protein and Peptide Research

HFBA plays a significant role in the analysis and purification of proteins and peptides, contributing to advancements in understanding their structure and function.

Heptafluorobutyric acid is utilized in methodologies for determining the amino acid sequence of proteins and peptides. A modified peptide ladder sequencing technique has been reported that incorporates the use of allyl isothiocyanate and HFBA sigmaaldrich.com. This approach aids in the stepwise degradation and subsequent identification of amino acid residues, a fundamental process in proteomics research. The application of HFBA in such sequencing protocols highlights its utility in the detailed characterization of protein and peptide structures.

The process of protein sequencing involves determining the precise order of amino acids in a protein or peptide. One established method for this is Edman degradation, which sequentially removes amino acids from the N-terminus of a peptide nih.govnih.gov. The removed amino acid derivatives are then identified. While traditional methods monitor the released derivatives, newer techniques like fluorosequencing analyze the remaining peptide, allowing for the analysis of complex protein mixtures nih.gov. In this context, reagents like HFBA can be employed to optimize the chemical environment and improve the efficiency of the sequencing reactions.

The effective solubilization of proteins and peptides is a critical step for many analytical and preparative procedures. This compound, as a strong acid, facilitates this process by ensuring that acidic groups, such as carboxylic acid moieties on biomolecules, remain protonated sigmaaldrich.com. This protonation allows the biomolecules to interact more effectively with organic solvents used in techniques like reversed-phase chromatography, thereby improving their solubility and preventing aggregation. The longer alkyl chain of HFBA compared to other ion-pairing agents like trifluoroacetic acid (TFA) makes it more hydrophobic, which can be advantageous for working with more hydrophobic proteins and peptides sigmaaldrich.com.

In the broader context of peptide purification, this compound is employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). While direct research on its specific use for neuropeptide purification is not detailed in the provided information, its general application in peptide separation is well-established. By forming ion pairs with the charged residues of peptides, HFBA modifies their retention behavior on the stationary phase of the chromatography column, enabling the separation of complex peptide mixtures. The hydrophobicity of the counterion can influence the elution order of peptides; for instance, the use of the more hydrophobic HFBA can lead to a reversal in the elution order of certain peptides compared to less hydrophobic reagents nih.gov. This property provides a valuable tool for optimizing the resolution between different peptide species during the purification process.

The separation and detection of intact proteins by reversed-phase liquid chromatography-electrospray mass spectrometry (LC/ESI-MS) is a powerful analytical technique. The composition of the mobile phase is crucial for achieving optimal resolution and sensitivity. Research has been conducted to study the effects of various acids, including this compound, on the resolution of intact proteins in RP-LC/ESI-MS systems sigmaaldrich.com. While HFBA can be an effective ion-pairing agent for chromatographic separation, it has been noted to potentially cause signal suppression in ESI-MS. The concentration of HFBA is a critical parameter, with higher concentrations sometimes leading to a dramatic reduction in protein ion intensities chromatographyonline.com. Therefore, its use in LC/ESI-MS requires careful optimization to balance chromatographic performance with mass spectrometric detection efficiency.

Research AreaApplication of this compoundKey Findings
Protein and Peptide Sequencing Component in a modified peptide ladder sequencing technique with allyl isothiocyanate.Facilitates the stepwise degradation and identification of amino acid residues.
Protein and Peptide Solubilization Acts as a strong acid to keep acidic groups on biomolecules protonated.Enhances interaction with organic solvents, improving solubility for techniques like reversed-phase chromatography.
Peptide Purification Used as a hydrophobic ion-pairing reagent in RP-HPLC.Can alter the elution order of peptides, allowing for optimized separation of complex mixtures.
Intact Protein Analysis by RP-LC/ESI-MS Studied as a mobile phase additive to improve chromatographic resolution.Can enhance separation, but may also cause signal suppression in ESI-MS, requiring careful concentration optimization.

Toxicological and Environmental Health Studies

This compound is also a subject of study in toxicology and environmental health due to its classification as a per- and polyfluoroalkyl substance (PFAS).

This compound, also known as perfluorobutyric acid (PFBA) in toxicological literature, is a short-chain PFAS with four carbon atoms nih.govnih.gov. PFAS are a large group of synthetic chemicals that are persistent in the environment and have been associated with various adverse health effects mdpi.com. While short-chain PFAS like HFBA were initially considered safer alternatives to long-chain PFAS, recent research suggests they may also pose health risks nih.govnih.gov.

Studies using murine models have investigated the systemic toxicity of dermal exposure to HFBA. These studies have shown that sustained dermal exposure can induce systemic effects, including liver toxicity nih.govnih.gov. Observed effects include increased liver and kidney weights and alterations in serum chemistries nih.gov. Furthermore, histopathological and gene expression changes have been noted in both the liver and skin following dermal exposure to HFBA. The findings suggest a potential role of the PPAR pathway in the observed liver toxicity nih.govnih.gov. These results raise concerns about the promotion of short-chain PFAS as safer alternatives and highlight the need for further research into their toxicological profiles.

Study FocusModelKey Findings
Systemic Toxicity of Dermal Exposure MurineSustained dermal exposure to HFBA induced systemic effects, including increased liver and kidney weights and altered serum chemistries.
Histopathological and Gene Expression Changes MurineObserved changes in the liver and skin, with evidence suggesting the involvement of the PPAR pathway in liver toxicity.

Impact on Liver and Kidney Weights in Murine Models

Studies on murine models have demonstrated that exposure to this compound (HFBA), also known as perfluorobutanoic acid (PFBA), can lead to significant changes in organ weights, particularly those of the liver and kidneys. In a study involving dermal application of HFBA on mice, statistically significant increases in both liver and kidney weights, calculated as a percentage of total body weight, were observed. nih.govnih.govpehsu.org This effect was noted across all tested exposure levels. nih.govnih.gov

Another investigation focusing on the role of peroxisome proliferator-activated receptor-alpha (PPARα) also reported increased liver weight in wild-type mice treated with HFBA. pehsu.org These findings suggest that both dermal and other routes of exposure to this short-chain per- and polyfluoroalkyl substance (PFAS) can induce organomegaly in mice.

Alterations in Serum Chemistries

Exposure to this compound has been shown to induce notable alterations in the serum chemistry of murine models. nih.gov A 28-day dermal exposure study in mice revealed significant changes in several key biomarkers. nih.gov Specifically, there were observed increases in serum levels of cholesterol, glucose, and alkaline phosphatase (ALKP). nih.gov The elevation in cholesterol and ALKP was evident at all three tested concentrations of HFBA, with ALKP showing a 72% increase at the 7.5% HFBA exposure level. nih.gov Glucose levels were found to be elevated at the 3.75% and 15% HFBA concentrations. nih.gov

Conversely, a significant decrease in blood urea (B33335) nitrogen (BUN) was noted at the highest exposure level of 15% HFBA. nih.gov However, the study found no significant changes in other serum parameters, including alanine (B10760859) aminotransferase, total protein, albumin, or globulin. nih.gov These results indicate that HFBA exposure can disrupt metabolic and organ function as reflected by these specific changes in blood chemistry.

Table 1: Alterations in Serum Chemistries in Murine Models Following Dermal HFBA Exposure

Serum Marker Observation
Cholesterol Increased
Glucose Increased
Alkaline Phosphatase (ALKP) Increased
Blood Urea Nitrogen (BUN) Decreased

Effects on Immune-Cell Phenotyping

Research into the immunotoxic potential of this compound has revealed significant effects on immune-cell populations in murine models. nih.govnih.gov Following dermal exposure, notable changes in immune-cell phenotypes were identified in both the draining lymph nodes and the skin. nih.govnih.govpehsu.org

In the draining lymph nodes, an increase in B-cells and CD11b+ cells was observed. nih.govnih.gov At higher concentrations, there was a significant decrease in the frequency of both CD4 and CD8 T-cells. nih.gov Additionally, an increase in the number of dendritic cells was noted. nih.gov

In the skin, exposure to HFBA led to an increase in T-cells and neutrophils. nih.govnih.gov These findings indicate that dermal contact with this compound can modulate the immune system, affecting the distribution and prevalence of key immune-cell types in both lymphoid tissue and at the site of exposure.

Table 2: Effects of Dermal HFBA Exposure on Immune-Cell Phenotyping in Murine Models

Location Immune Cell Type Observed Effect
Draining Lymph Nodes B-cells Increased
CD11b+ cells Increased
CD4 T-cells Decreased frequency at higher concentrations
CD8 T-cells Decreased frequency at higher concentrations
Dendritic cells Increased
Skin T-cells Increased
Neutrophils Increased

Histopathological and Gene Expression Changes in Liver and Skin

Exposure to this compound has been demonstrated to cause histopathological and gene expression alterations in both the liver and skin of murine models. nih.govnih.gov In the liver, histopathological analysis revealed that dermal HFBA exposure induced hepatocellular hypertrophy, which is characterized by an increase in the size of liver cells. nih.gov This effect was observed in all animals across all tested exposure levels. nih.gov

Gene expression analyses have further elucidated the molecular changes underlying these physical observations. In the liver of mice dermally exposed to HFBA, there was a significant upregulation of several genes that are targets of the PPAR signaling pathway and are involved in fatty acid metabolism. These include Acyl-CoA oxidase 1 (ACOX1), Cytochrome P4A10 (CYP4A10), Cytochrome P4A14 (CYP4A14), Fatty acid-binding protein 1 (FABP1), and Fatty acid-binding protein 4 (FABP4). In the skin, an upregulation of genes associated with immune response and inflammation was noted. These findings indicate that HFBA can induce pathological changes at a cellular level and alter gene expression related to key metabolic and inflammatory pathways.

PPAR Pathway Involvement in Toxicity

The peroxisome proliferator-activated receptor (PPAR) pathway has been identified as a key mechanism in the toxicity of this compound. nih.govnih.gov Studies have indicated that HFBA-induced liver toxicity and the associated alterations in gene expression are linked to the PPAR pathway. nih.govnih.govpehsu.org

Research has shown that HFBA can activate both mouse and human PPAR-alpha (PPARα). pehsu.org This activation is a crucial step for many of the observed downstream effects. For instance, the increases in liver weight and the development of hepatocyte hypertrophy in mice treated with HFBA have been shown to be dependent on PPARα activation. pehsu.org These findings underscore the central role of the PPAR pathway, and specifically PPARα, in mediating the toxicological effects of this compound.

Detection in Human Blood and the Human Exposome

The detection of various per- and polyfluoroalkyl substances (PFAS) in human blood is well-documented, indicating widespread exposure to this class of chemicals. nih.gov Human biomonitoring studies are increasingly utilized to understand the extent of exposure to environmental chemicals, including PFAS. nih.govpehsu.org However, specific data on the concentrations of this compound in the general human population is not as readily available as for some other PFAS compounds.

The concept of the "human exposome" aims to capture the totality of environmental exposures throughout an individual's life. While the exposome framework includes a wide range of chemical exposures, detailed information on the prevalence of this compound within this context is still emerging. Non-targeted analysis of human dried blood spots has been used to identify novel PFAS, but specific identification of this compound in these studies is not consistently reported. nih.gov National biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, provide valuable data on exposure to various environmental chemicals, though specific data for this compound is not prominently featured in publicly available reports. cdc.govnih.govnih.govresearchgate.net

Detection in Marine Life and Surface Water

This compound has been detected in various marine organisms, indicating its presence in aquatic environments. nih.govfrontiersin.org One study investigating 80 different PFAS in marine mammals from the St. Lawrence Estuary found a high detection frequency of perfluorobutanoic acid (PFBA) in liver samples. nih.gov The highest concentration of PFBA in this study was observed in a gray seal. nih.gov

While the presence of HFBA has been confirmed in certain marine mammals, data on its prevalence in a wider range of marine life, such as different species of fish and invertebrates, is more limited. Similarly, comprehensive data on the concentrations of this compound in various surface water bodies, including oceans and freshwater sources, is not as extensively documented as for some other PFAS compounds. One study on PFAS in the Northwestern Atlantic Ocean did not list PFBA among the most frequently detected PFAS in seawater and plankton. researchgate.net The use of this compound in analytical methods for studying marine bacterioplankton has been reported, which is distinct from its detection as an environmental contaminant. sigmaaldrich.com

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound HFBA, PFBA
Perfluorooctanoic acid PFOA
Perfluorooctane sulfonate PFOS
Acyl-CoA oxidase 1 ACOX1
Cytochrome P4A10 CYP4A10
Cytochrome P4A14 CYP4A14
Fatty acid-binding protein 1 FABP1

Potential Effects on Aquatic Organisms

This compound (HFBA), also known as perfluorobutanoic acid (PFBA), is a short-chain per- and polyfluoroalkyl substance (PFAS) that has become ubiquitous in the environment. nih.gov Due to their persistence and mobility, PFAS compounds are of increasing concern for aquatic ecosystems. trihydro.com While much of the research on PFAS has focused on long-chain compounds like PFOA and PFOS, attention is gradually turning to the potential impacts of short-chain alternatives such as HFBA.

Research Findings

Evidence suggests that HFBA can have various effects on aquatic life, although it is generally considered less acutely toxic than its long-chain counterparts. frontiersin.org Research indicates that exposure to PFBA can lead to ecosystem stress. researchgate.net

Effects on Fish: Studies on fish have shown that PFBA can cause a range of sublethal effects. For instance, exposure can lead to endocrine disruption in fish. frontiersin.org Research has also documented that PFBA is present in the tissues of several fish species, including carp, bass, and tilapia, indicating its bioavailability in aquatic environments. nih.gov Concerns have been raised about multigenerational effects in fish exposed to short-chain PFAS like PFBA. nih.gov

In response to the growing body of evidence, the U.S. Environmental Protection Agency (EPA) has established an acute freshwater aquatic life benchmark for PFBA to protect aquatic organisms from potential harm. trihydro.comepa.gov This benchmark represents the highest concentration of PFBA in surface water that is not expected to cause adverse effects to aquatic life upon short-term exposure. trihydro.comdowneybrand.com

Effects on Invertebrates and Algae: Currently, there is a limited amount of publicly available data specifically detailing the toxicological effects of this compound on aquatic invertebrates and algae. trihydro.com While general studies on PFAS toxicity in these organisms exist, specific research focusing on HFBA is less common compared to studies on fish. nih.gov

Ecotoxicity Data

The following table summarizes key ecotoxicity data for this compound (PFBA) concerning aquatic organisms.

Organism TypeEndpointValueReference
Freshwater Aquatic LifeAcute Benchmark5.3 mg/L bhfs.com

Material Science and Engineering Applications

Surface Modification Techniques for Lithium Metal Anodes

Heptafluorobutyric acid (HFBA) is utilized in novel surface modification techniques to enhance the stability and performance of lithium metal anodes, which are critical components for next-generation batteries. nih.govresearchgate.netnih.gov Lithium metal is an attractive anode material due to its high theoretical specific capacity and low electrode potential, but its practical application has been hindered by high reactivity and the formation of dendrites in carbonate-based electrolytes. nih.govresearchgate.netnih.gov

The presence of the lithium heptafluorobutyrate interface acts as an electrical bridge, ensuring a uniform flux of lithium ions between the anode and the plating lithium. nih.govresearchgate.netnih.gov This controlled deposition minimizes the growth of tortuous lithium dendrites and also lowers the interface impedance, leading to more efficient battery operation. nih.govresearchgate.netnih.gov

Formation of Lithiophilic Interfaces for Dendrite-Free Deposition

The interface created by the reaction of this compound with lithium is described as "lithiophilic," meaning it has a strong affinity for lithium. This property is key to achieving dendrite-free deposition. nih.govresearchgate.netnih.gov The uniform lithiophilic layer guides the deposition of lithium ions evenly across the anode surface, preventing the localized buildup that leads to the formation of needle-like dendrites.

Research has demonstrated that this surface modification significantly enhances battery performance. Lithium-lithium symmetric cells with the modified anode have shown remarkable cycle stability, operating for over 1200 hours at a current density of 1.0 mA cm⁻². nih.govresearchgate.netnih.gov Furthermore, the Coulombic efficiency, a measure of charge transfer efficiency, is improved to over 99.3% in standard carbonate-based electrolytes. researchgate.netnih.gov When applied in full batteries, this lithiophilic interface allows for 83.2% capacity retention after 300 cycles under realistic testing conditions. nih.govresearchgate.netnih.gov

Table 1: Performance Metrics of Lithium Metal Anodes Modified with this compound

Performance Metric Value Conditions
Cycle Stability >1200 hours Li/Li symmetric cells at 1.0 mA cm⁻²
Coulombic Efficiency >99.3% In conventional carbonate-based electrolytes

Analytical Standards and Reference Materials Research

Compliance with Regulatory Guidelines and International Standards

The production and use of Heptafluorobutyric acid as an analytical reference material are governed by stringent regulatory guidelines and international standards to ensure quality, consistency, and comparability of data across different laboratories. As HFBA is part of the broader category of PFAS, it falls under the purview of regulations developed for this class of chemicals.

Key standards and regulatory methods include:

ISO 17034: This standard outlines the general requirements for the competence of reference material producers. Manufacturers of HFBA reference materials often operate under this accreditation to ensure their products meet the highest quality standards. zeptometrix.com

ISO/IEC 17025: This is the primary standard for testing and calibration laboratories. Labs using HFBA for quality control must adhere to this standard to demonstrate their competence in generating valid results. zeptometrix.com

United States Environmental Protection Agency (EPA) Methods: Several EPA methods for the analysis of PFAS in various matrices, such as drinking water, wastewater, and solids, necessitate the use of high-quality reference standards for calibration and validation. These methods include EPA 533, 537.1, 1633, and 8327. zeptometrix.comaccustandard.comweber.hu Certified reference materials (CRMs) for PFAS are designed to support alignment with these regulatory methods. zeptometrix.com

The European Chemicals Agency (ECHA) also provides classification and labeling information for substances like HFBA, contributing to the regulatory landscape that governs its handling and use. europa.eu Compliance with these frameworks is essential for any laboratory performing accredited testing.

Quality Control in Analytical Laboratories

High-purity this compound is indispensable for quality control (QC) in analytical laboratories, where it is primarily used as an ion-pairing agent in reverse-phase HPLC. chemicalbook.comchromforum.org Its function is to improve the separation and resolution of analytes, particularly peptides and proteins, by forming neutral ion pairs that can be retained and separated on the chromatographic column. sigmaaldrich.comchemicalbook.com

The role of HFBA reference materials in laboratory QC includes:

Instrument Calibration and Performance Verification: HFBA is used in the mobile phase to test and calibrate HPLC systems. sigmaaldrich.com Consistent use of a high-purity reagent ensures that system suitability tests are reliable and that the instrument is performing as expected.

Method Validation: When developing new analytical methods, HFBA standards are used to establish key performance characteristics such as specificity, linearity, accuracy, and precision. chez-alice.fr The purity of the ion-pairing agent is critical to obtaining sharp peaks and reproducible retention times, which are essential for a validated method. covachem.com

Routine Analysis: In routine QC testing, HFBA is used as a mobile phase modifier to ensure consistent performance of established analytical methods. mpbio.comsigmaaldrich.com For example, it has been used at a concentration of 0.1% in the mobile phase for HPLC/LC-MS protocols to detect various compounds. sigmaaldrich.com The use of a well-characterized reference material minimizes variability between analytical runs and ensures the ongoing validity of the results.

Compared to other ion-pairing agents like Trifluoroacetic acid (TFA), HFBA is more hydrophobic due to its longer alkyl chain, making it more suitable for use with more hydrophobic samples. sigmaaldrich.comchemicalbook.com This property allows laboratories to optimize separations for a wider range of molecules, enhancing the robustness of their quality control procedures.

Environmental Fate and Transport Research

Persistence and Degradability Studies

Heptafluorobutyric acid (HFBA), a short-chain per- and polyfluoroalkyl substance (PFAS), is characterized by its high persistence in the environment. The strength of the carbon-fluorine bond in its structure makes it resistant to natural degradation processes. nih.gov While shorter-chain PFAS like HFBA are sometimes promoted as safer alternatives to long-chain PFAS due to their shorter biological half-lives in animals, their environmental persistence remains a significant concern. nih.gov

Studies on the biodegradability of PFAS, including compounds structurally similar to HFBA, have generally concluded that they are microbiologically inert under typical environmental conditions. nih.gov Research investigating the potential for microbial communities from various sources, such as wastewater treatment plants and industrial site sediments, to alter the structure of perfluorooctanoic acid (PFOA), a longer-chain analogue of HFBA, found no evidence of biodegradation. nih.gov

However, some advanced degradation techniques have been explored in laboratory settings. For instance, the UV-photon-induced degradation of heptafluorobutanoic acid in the presence of titanium dioxide has been shown to break down the compound into carbon dioxide and fluoride (B91410) anions. nih.gov This photocatalytic degradation, however, requires specific conditions, including the presence of molecular oxygen and the photocatalyst, which are not ubiquitously present in the natural environment. nih.gov Therefore, under most environmental circumstances, HFBA is considered to be highly persistent and not readily biodegradable.

Bioaccumulative Potential

The bioaccumulative potential of a substance refers to its ability to accumulate in living organisms. For this compound, the available data on its bioaccumulation is limited, with many safety data sheets indicating that no information is available. However, some studies have begun to investigate the bioconcentration of short-chain PFAS, including HFBA.

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding environment, typically water. wikipedia.org A study on northern leopard frog tadpoles exposed to PFBA provided specific BCF values, indicating that the compound can accumulate in aquatic organisms.

Bioconcentration of this compound (PFBA) in Northern Leopard Frog (Rana pipiens) Tadpoles
TissueAverage Log Bioconcentration Factor (BCF)
Liver1.5
Whole-body0.8

Data sourced from a study on the effects of short-chain perfluoroalkyl carboxylic acids on northern leopard frog tadpole development. researchgate.net

It is important to note that while these values suggest a degree of bioconcentration, the bioaccumulative potential of PFAS can be influenced by various factors, including the species, the tissue type, and the specific exposure conditions. epa.gov

Mobility in Soil

The mobility of this compound in soil is primarily governed by its physicochemical properties, particularly its high water solubility and low tendency to adsorb to soil organic matter. researchgate.net These characteristics suggest that HFBA is likely to be highly mobile in the subsurface environment, with the potential to leach from soil into groundwater. chemsafetypro.com

The mobility of PFAS in soil is a complex process influenced by factors such as soil type, organic carbon content, pH, and the presence of other ions. nih.gov However, the general consensus for short-chain PFAS like HFBA is that they are not significantly retained in the soil matrix and can be readily transported with percolating water. researchgate.netmdpi.com

Detection and Monitoring in Water Systems

The detection and monitoring of this compound in water systems are critical for assessing its environmental occurrence and potential human exposure. The primary analytical technique used for the quantification of PFAS, including HFBA, in water samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This method offers high sensitivity and selectivity, allowing for the detection of low concentrations of these compounds in various water matrices.

This compound itself is also utilized in analytical chemistry as an ion-pairing agent in high-performance liquid chromatography (HPLC). sigmaaldrich.commpbio.com Its properties as a strong acid and its ability to interact with other molecules make it useful for improving the separation of certain compounds during analysis. nih.gov

The monitoring of HFBA in groundwater has revealed its presence in areas impacted by sources such as landfills and military bases. nih.gov In one study, maximum concentrations of PFBA in groundwater near a landfill were found to be 1.2 µg/L. nih.gov As the groundwater moved away from the source, the concentrations decreased, with levels of 3.5 ng/L detected in pumping wells further downstream. nih.gov

Breakdown Product of Other PFAS

This compound is known to be a terminal degradation product of larger, more complex per- and polyfluoroalkyl substances. industrialchemicals.gov.au Many commercially used PFAS are precursor compounds that can transform into more stable perfluoroalkyl carboxylic acids (PFCAs) like HFBA through various environmental and biological processes.

For instance, fluorotelomer-based compounds, which are used in a wide range of industrial and consumer products, can degrade in the environment to form a series of PFCAs with varying chain lengths, including HFBA. The degradation of these precursors is a significant source of short-chain PFAS contamination in the environment. industrialchemicals.gov.au It is expected that the amount of PFBA in the environment may be higher than that of its precursors due to the slow degradation of PFBA itself compared to the rate of its formation from these larger molecules. industrialchemicals.gov.au

One identified atmospheric degradation pathway involves the photolysis or hydrolysis of C3F7C(O)–CF(CF3)2, which is expected to yield PFBA. turi.org This highlights the role of atmospheric transport and transformation in the widespread distribution of short-chain PFAS like this compound.

Regulatory Aspects and Safety Research

Regulatory Guidelines and Limits

Heptafluorobutyric acid (HFBA) is subject to various regulations globally, although specific occupational exposure limits are not uniformly established. A review of safety data sheets indicates that regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have not listed specific Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for the substance coleparmer.comfema.gov. OSHA's Hazard Communication standard requires safety data sheets to list the OSHA PEL, the ACGIH TLV, and any other recommended exposure limit; the absence of these values for HFBA suggests a lack of specific mandated airborne exposure levels for workplaces coleparmer.comosha.gov.

In the environmental context, the U.S. Environmental Protection Agency (EPA) has set Regional Screening Levels for chemical contaminants at Superfund sites. For this compound, these levels in soil are established at 230 mg/kg for residential soil and 2,570 mg/kg for industrial soil saturation concentration nih.gov.

The transportation of this compound is regulated as a hazardous material. It is classified under UN number 3265 for Corrosive Liquid, Acidic, Organic, N.O.S. (Not Otherwise Specified) cpachem.com.

Classification and Hazard Statements

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its corrosivity. According to notifications provided by companies to the European Chemicals Agency (ECHA), the substance is classified as causing severe skin burns and serious eye damage europa.eueuropa.eu.

The GHS classification for this compound is consistently reported with the following elements cpachem.comeuropa.eucarlroth.com:

Element Classification
GHS Pictogram Corrosion
Signal Word Danger
Hazard Class Skin Corrosion 1A/1B; Serious Eye Damage 1
Hazard Statement Codes H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.

This classification indicates that the substance is capable of producing irreversible damage to the skin, specifically visible necrosis through the epidermis and into the dermis, and poses a risk of serious damage to the eyes upon contact carlroth.com.

Safety Measures and Handling Protocols in Laboratory and Industrial Settings

Due to its corrosive nature, strict safety measures and handling protocols are required in settings where this compound is used.

Engineering Controls: In both laboratory and industrial environments, it is crucial to handle this compound in well-ventilated areas. The use of a chemical fume hood or local exhaust ventilation is necessary to control airborne contaminants coleparmer.comcpachem.com. Facilities must be equipped with emergency eyewash stations and safety showers in close proximity to the workstation coleparmer.com.

Personal Protective Equipment (PPE): Comprehensive PPE is mandatory to prevent contact with the skin, eyes, and respiratory tract. This includes:

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 coleparmer.com.

Skin Protection: Wear appropriate protective gloves and chemical-resistant clothing to prevent skin exposure coleparmer.com.

Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used coleparmer.com.

Handling and Storage: Containers should be handled and opened with care carlroth.com. Users must wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse cpachem.com. Do not breathe vapors or mists, and avoid contact with eyes, skin, and clothing coleparmer.comcpachem.com. The substance should be stored in a cool, dry, and well-ventilated place, in a tightly closed container within a designated corrosives area coleparmer.comcpachem.com.

First Aid Measures: In case of accidental exposure, immediate action is critical:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention cpachem.com.

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Medical attention is required as corrosive injuries can be difficult to heal cpachem.comcarlroth.com.

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical aid cpachem.com.

Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Call a physician immediately due to the danger of perforation of the esophagus and stomach cpachem.comcarlroth.com.

PBT and vPvB Assessment

This compound has been assessed for its potential as a Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substance. According to information provided in multiple safety data sheets, this compound is not considered to meet the criteria for classification as a PBT or vPvB substance under REACH regulations cpachem.comcarlroth.comcarlroth.com. One safety data sheet explicitly states, "According to the results of its assessment, this substance is not a PBT or a vPvB" carlroth.com. Another concurs, stating "PBT: Not applicable. vPvB: Not applicable" cpachem.com. The ECHA PBT assessment list does not currently include this compound for further evaluation europa.eu.

Q & A

Q. Advanced

  • GC-MS with derivatization (e.g., methyl ester formation) detects volatile impurities.
  • Ion chromatography quantifies fluoride ions from decomposition.
  • NMR (19F) identifies perfluorinated contaminants .

How to resolve contradictory retention data in multi-laboratory studies using HFBA?

Advanced
Contradictions often arise from:

  • pH variability : Measure pH post-HFBA addition (target pH 1.5–2.5).
  • Column history : Precondition columns with HFBA for ≥10 runs.
  • Mobile phase preparation : Use calibrated pipettes and degassing protocols.
    Standardize these parameters and cross-validate using a shared reference compound (e.g., angiotensin II) .

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Heptafluorobutyric acid

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